molecular formula C19H22N2O2S B495147 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

Cat. No.: B495147
M. Wt: 342.5g/mol
InChI Key: MYIYRRKJBSMOTG-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoimidazole core, an ethylsulfanyl group, and a methoxy-phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of an appropriate ethylsulfanyl reagent with the benzoimidazole core.

    Attachment of the methoxy-phenoxy moiety: This can be accomplished through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoimidazole core can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.

    Substitution: The methoxy-phenoxy moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoimidazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylsulfanyl and methoxy-phenoxy groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole

InChI

InChI=1S/C19H22N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h4-11H,3,12-14H2,1-2H3

InChI Key

MYIYRRKJBSMOTG-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC

Origin of Product

United States

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